molecular formula C22H27NO7S B11411857 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(3-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B11411857
M. Wt: 449.5 g/mol
InChI Key: VJPCELBSBWVQAO-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE is a complex organic compound with a molecular formula of C24H31NO5S This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and multiple methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-4-(PENTYLOXY)BENZAMIDE
  • {1-[(3S)-1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-N-(3-METHOXYBENZYL)-N-METHYLMETHANAMINIUM

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,4,5-TRIMETHOXY-N-(3-METHOXYBENZYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27NO7S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO7S/c1-27-18-7-5-6-15(10-18)13-23(17-8-9-31(25,26)14-17)22(24)16-11-19(28-2)21(30-4)20(12-16)29-3/h5-7,10-12,17H,8-9,13-14H2,1-4H3

InChI Key

VJPCELBSBWVQAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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